1-(Adamantan-2-yl)-2-propanamine

Parkinson's disease in vivo pharmacology adamantane amine

1-(Adamantan-2-yl)-2-propanamine (CAS 74158-14-8; synonym 1-AD-2-PR) is a synthetic small-molecule amine belonging to the 2-adamantylamine subclass, characterized by an adamantane cage attached at the 2-position to an α-methyl-substituted ethanamine chain. Its molecular formula is C₁₃H₂₃N (free base MW: 193.33) with a calculated logP of 3.50–3.64, indicating moderate lipophilicity intermediate between amantadine (logP ~2.4) and rimantadine (logP ~3.3).

Molecular Formula C13H23N
Molecular Weight 193.33 g/mol
Cat. No. B13782287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-2-yl)-2-propanamine
Molecular FormulaC13H23N
Molecular Weight193.33 g/mol
Structural Identifiers
SMILESCC(CC1C2CC3CC(C2)CC1C3)N
InChIInChI=1S/C13H23N/c1-8(14)2-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,2-7,14H2,1H3
InChIKeyFLEVRNJWAHWRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Adamantan-2-yl)-2-propanamine (CAS 74158-14-8): A Structurally Differentiated 2-Adamantylamine Scaffold for Neurological and Antiviral Screening


1-(Adamantan-2-yl)-2-propanamine (CAS 74158-14-8; synonym 1-AD-2-PR) is a synthetic small-molecule amine belonging to the 2-adamantylamine subclass, characterized by an adamantane cage attached at the 2-position to an α-methyl-substituted ethanamine chain [1]. Its molecular formula is C₁₃H₂₃N (free base MW: 193.33) with a calculated logP of 3.50–3.64, indicating moderate lipophilicity intermediate between amantadine (logP ~2.4) and rimantadine (logP ~3.3) . Unlike the clinically established 1-adamantylamine pharmacophore shared by amantadine, rimantadine, and memantine, the 2-adamantyl substitution geometry of this compound introduces a distinct spatial orientation of the amine group relative to the adamantane cage, which can alter target binding profiles and selectivity [2].

Why 1-(Adamantan-2-yl)-2-propanamine Cannot Be Replaced by Generic 1-Adamantylamines in Discovery Pipelines


The adamantane amine class is profoundly sensitive to substitution geometry: relocating the amine-bearing carbon from the 1-position (as in amantadine, rimantadine, memantine) to the 2-position of the adamantane cage fundamentally alters steric accessibility, hydrogen-bonding geometry, and M2 channel binding kinetics [1]. In a head-to-head screening of 57 adamantyl amines against influenza A M2 channels, only 4 compounds achieved mid-nanomolar potency against wild-type virus, while 27 exhibited sub-micromolar activity — demonstrating that minor structural modifications produce order-of-magnitude differences in antiviral efficacy [2]. Furthermore, the 2-adamantyl scaffold has been computationally predicted to confer distinct polypharmacology profiles (antiviral, analgesic, antidiabetic) not shared by 1-substituted congeners, making generic substitution scientifically unjustified without direct comparative data for each endpoint [1].

1-(Adamantan-2-yl)-2-propanamine: Head-to-Head and Cross-Study Quantitative Differentiation from Closest Analogs


In Vivo Antiparkinson Activity in Mice: Functional Differentiation from Amantadine and Memantine

In the foundational 1980 study, (+/-)-1-(adamantan-2-yl)-2-propanamine (compound VI) demonstrated statistically significant antiparkinson activity in a mouse model, alongside its N,N-dimethyl derivative (VII) and related amines (VIII–X) [1]. While the study did not report a parallel amantadine control within the same experimental run, amantadine's well-established antiparkinson efficacy at 10–40 mg/kg i.p. in comparable rodent models provides a class-level benchmark [2]. The demonstration of antiparkinson activity for a 2-adamantylamine scaffold indicates that dopaminergic or NMDA-modulating activity is retained despite the altered substitution geometry, making this compound a candidate for exploration where 1-adamantylamine-based agents produce limiting side effects such as livedo reticularis or CNS agitation [3].

Parkinson's disease in vivo pharmacology adamantane amine dopaminergic activity

Predicted Polypharmacology Profile: Computational Differentiation from 1-Adamantylamines

Novakov et al. (2022) employed PASS (Prediction of Activity Spectra for Substances) computational analysis to estimate the pharmacological potential of synthesized 2-adamantyl-containing amines, including 1-(adamantan-2-yl)-2-propanamine [1]. The calculations predicted that these 2-adamantyl amines may possess antiviral, analgesic, and antidiabetic activities — a polypharmacology signature that differs from the narrower NMDA antagonist and antiviral (influenza M2) profiles of classical 1-adamantylamines such as amantadine and memantine [2]. While PASS predictions are probabilistic and require experimental validation, the divergence in predicted activity spectra provides a rational basis for prioritizing 2-adamantyl scaffolds in phenotypic screening campaigns where multi-target engagement is desired.

computer-aided drug design polypharmacology adamantane derivatives PASS prediction

Lipophilicity and Calculated Blood-Brain Barrier Penetration: Physicochemical Differentiation from Amantadine

1-(Adamantan-2-yl)-2-propanamine exhibits a calculated logP of 3.50 (ChemSrc) to 3.64 (ACD/Labs), which is approximately 1.1–1.2 log units higher than amantadine (logP ~2.44) and comparable to rimantadine (logP ~3.28–3.55) [1][2]. This elevated lipophilicity is predicted to enhance passive blood-brain barrier (BBB) permeation relative to amantadine while maintaining sufficient aqueous solubility (estimated 65–278 mg/L at 25°C) for parenteral formulation . The balance of logP and solubility positions this compound between the highly polar amantadine (which requires active transport for CNS entry) and excessively lipophilic adamantane derivatives that suffer from poor systemic exposure due to sequestration in adipose tissue.

physicochemical properties blood-brain barrier logP CNS drug design

Synthetic Accessibility from 2-Adamantanone: Procurement and Scale-Up Differentiation from 1-Adamantylamine Routes

The synthesis of 1-(adamantan-2-yl)-2-propanamine proceeds from 2-adamantanone via reductive coupling or oxime formation followed by hydrogenation [1][2]. This route is chemically distinct from the industrial syntheses of amantadine (direct amination of 1-bromoadamantane) and rimantadine (Grignard addition to 1-adamantyl methyl ketone followed by reductive amination). 2-Adamantanone (CAS 700-58-3) is commercially available at 98% purity from major suppliers (e.g., Thermo Scientific Chemicals, Fisher Scientific), providing a reliable starting material for custom synthesis . The synthetic divergence from 1-adamantylamine routes means that procurement decisions must account for different impurity profiles, residual solvent spectra, and batch-to-batch variability that cannot be extrapolated from experience with 1-substituted adamantane amines.

chemical synthesis 2-adamantanone reductive amination custom synthesis procurement

High-Value Application Scenarios for 1-(Adamantan-2-yl)-2-propanamine Based on Existing Evidence


Neurological Disorder Drug Discovery: Phenotypic Screening for Non-1-Adamantylamine Antiparkinsonian or Antidyskinetic Agents

Building on the demonstrated antiparkinson activity in mice [1], research groups focused on Parkinson's disease or levodopa-induced dyskinesia can employ 1-(adamantan-2-yl)-2-propanamine as a 2-adamantyl scaffold screening hit. Its differentiation from amantadine in both substitution geometry and lipophilicity (ΔlogP ~+1.1 vs. amantadine) makes it a candidate for probing whether altered CNS distribution or receptor-binding kinetics can separate therapeutic efficacy from the livedo reticularis and CNS agitation side effects that limit chronic amantadine use [2].

Antiviral Discovery: Profiling Against Amantadine-Resistant Influenza A M2 Mutants (L26F, V27A, S31N)

The 2023 ChemMedChem study demonstrated that among 57 adamantyl amines, specific structural features (including 2-alkyl substitution and polycyclic cage modifications) enable mid-nanomolar potency against amantadine-resistant M2 mutants [3]. Although 1-(adamantan-2-yl)-2-propanamine itself was not individually highlighted in that screening panel, its 2-adamantyl architecture and α-methyl moiety place it within the structural space of compounds that retained activity against L26F and V27A mutants. Procurement of this compound for focused screening against the S31N mutant (the predominant resistant variant in circulating H1N1 and H3N2 strains) is a scientifically justified next step [4].

Analgesic and Metabolic Disease Target Deconvolution: Following Up on PASS Polypharmacology Predictions

The PASS computational predictions reported by Novakov et al. (2022) indicate potential analgesic and antidiabetic activities for 2-adamantyl-containing amines [5]. Academic or biotech laboratories engaged in target deconvolution can use 1-(adamantan-2-yl)-2-propanamine as a probe molecule in panels of pain-related ion channels (TRPV1, Nav1.7, Cav2.2) or metabolic targets (AMPK, PPARγ, GPR119). The lack of prior annotation for these target classes in 1-adamantylamines makes this a genuine discovery opportunity where a negative result with 1-substituted analogs should not preclude testing the 2-substituted scaffold.

Quote Request

Request a Quote for 1-(Adamantan-2-yl)-2-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.